

A Comparative Guide to the Bioequivalence of Two Lansoprazole Formulations

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Compound of Interest

Compound Name: *Lansoprazole*

Cat. No.: *B1674482*

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This guide provides a detailed comparison of the bioequivalence of two different 30 mg **lansoprazole** capsule formulations. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is a synthesis of findings from multiple bioequivalence studies.

Pharmacokinetic Data Summary

The bioequivalence of a test and a reference formulation of 30 mg **lansoprazole** capsules was evaluated based on key pharmacokinetic parameters. The studies concluded that the two formulations are bioequivalent, as the 90% confidence intervals for the primary pharmacokinetic parameters fell within the acceptable range of 80-125%.^[1]

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	90% Confidence Interval
AUC _{0-t} (ng·h/mL)	5.01	5.77	94.3% - 105.1% ^{[2][3]}
AUC _{0-∞} (ng·h/mL)	-	-	94.3% - 105.1% ^{[2][3]}
C _{max} (ng/mL)	1.12	1.22	94.3% - 105.1% ^{[2][3]} ^[4]
T _{max} (h)	-	-	-
t _{1/2} (h)	4.56	4.57	-

AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity. C_{max}: Maximum plasma concentration. T_{max}: Time to reach maximum plasma concentration. t_{1/2}: Elimination half-life. SD: Standard Deviation. Note: Specific mean and SD values for all parameters were not available in all reviewed sources; however, the confidence intervals confirm bioequivalence.

Experimental Protocols

The bioequivalence of the two **lansoprazole** formulations was established through a series of well-defined clinical trials.

Study Design

The studies employed an open-label, randomized, two-period, crossover design.^{[2][3][5]} Healthy adult volunteers were randomly assigned to receive a single 30 mg dose of either the test or the reference **lansoprazole** formulation.^{[1][4]} After a washout period of at least 7 to 8 days, the subjects received the alternate formulation.^{[2][3][5][6]} The studies were conducted under fasting conditions, with the drug administered with 240 ml of water after an overnight fast.^[1]

Blood Sampling and Analysis

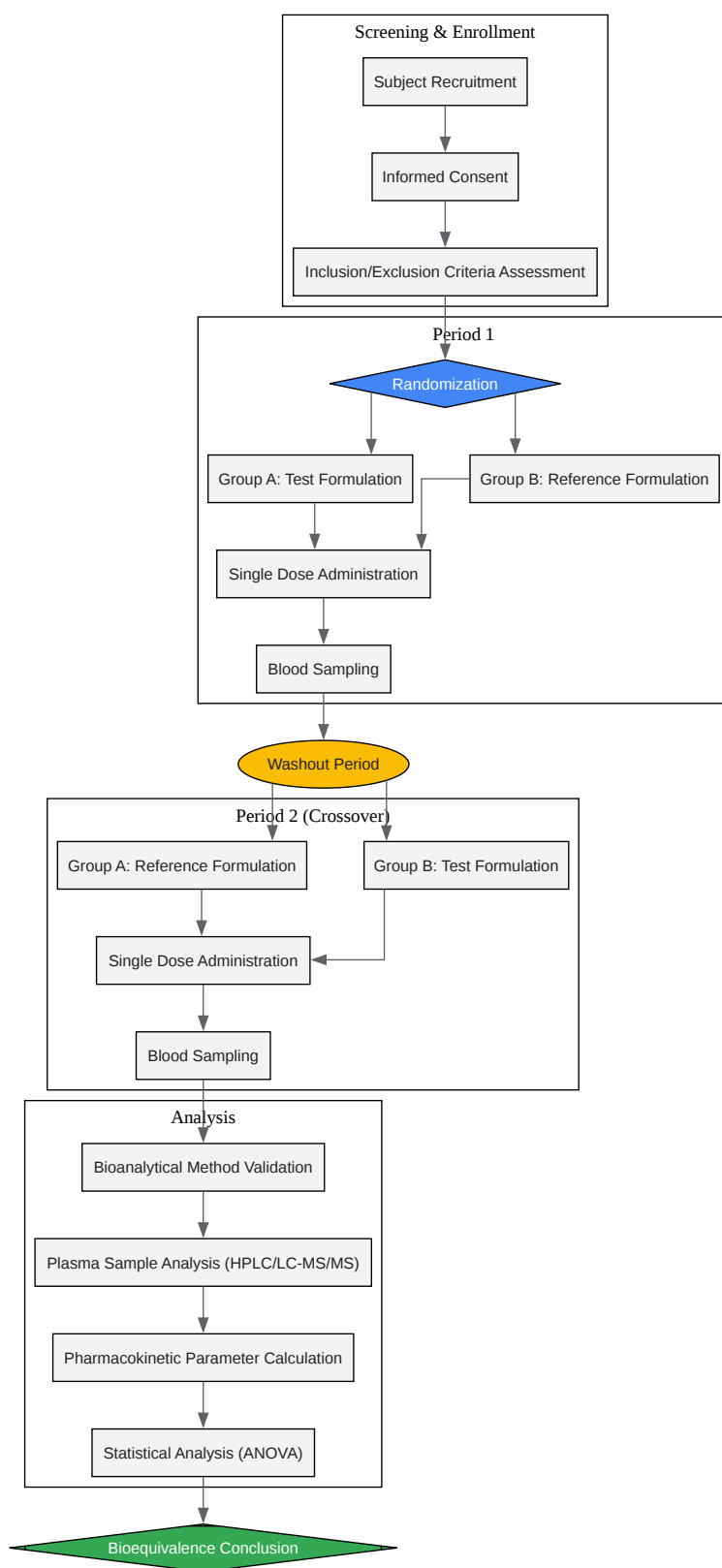
Blood samples were collected from the volunteers at predetermined time intervals after drug administration.^[1] Plasma was separated from the blood samples and the concentration of **lansoprazole** was determined using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][2][3][5]}

Pharmacokinetic and Statistical Analysis

From the plasma concentration-time data, key pharmacokinetic parameters including AUC_{0-t}, AUC_{0-∞}, C_{max}, T_{max}, and elimination half-life (t_{1/2}) were calculated.^[1] Statistical analysis, specifically Analysis of Variance (ANOVA), was performed on the log-transformed pharmacokinetic parameters to determine if there were any significant differences between the two formulations.^[1] The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and C_{max} were calculated to assess bioequivalence.^[1]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for two drug formulations.



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Caption: Workflow of a randomized, crossover bioequivalence study.

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